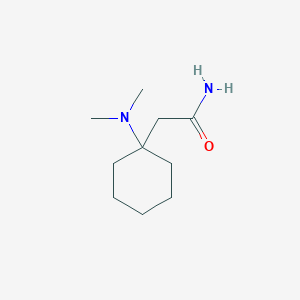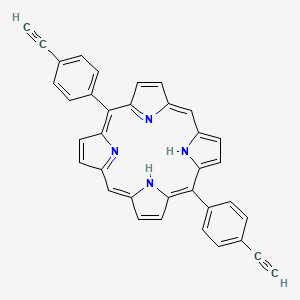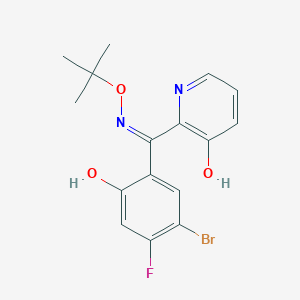
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is a complex organic compound with the molecular formula C16H16BrFN2O3 . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a pyridinyl group and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activities. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with variations in the substituents on the phenyl and pyridinyl rings. For example:
- Methanone, (5-chloro-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
- Methanone, (5-bromo-4-methyl-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C16H16BrFN2O3 |
|---|---|
Molekulargewicht |
383.21 g/mol |
IUPAC-Name |
2-[(Z)-C-(5-bromo-4-fluoro-2-hydroxyphenyl)-N-[(2-methylpropan-2-yl)oxy]carbonimidoyl]pyridin-3-ol |
InChI |
InChI=1S/C16H16BrFN2O3/c1-16(2,3)23-20-14(15-12(21)5-4-6-19-15)9-7-10(17)11(18)8-13(9)22/h4-8,21-22H,1-3H3/b20-14- |
InChI-Schlüssel |
LMBTWOLLBHEIKS-ZHZULCJRSA-N |
Isomerische SMILES |
CC(C)(C)O/N=C(/C1=CC(=C(C=C1O)F)Br)\C2=C(C=CC=N2)O |
Kanonische SMILES |
CC(C)(C)ON=C(C1=CC(=C(C=C1O)F)Br)C2=C(C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


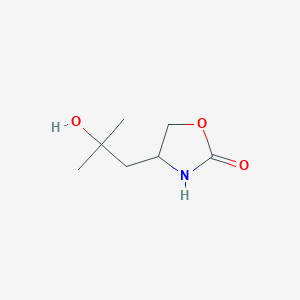
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
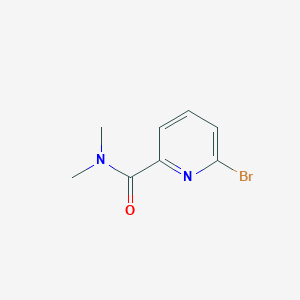
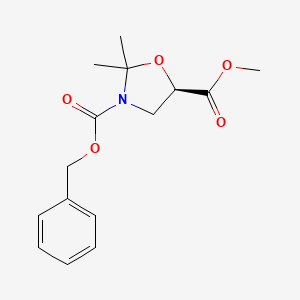

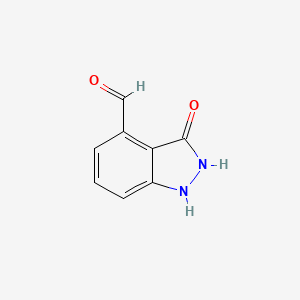
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
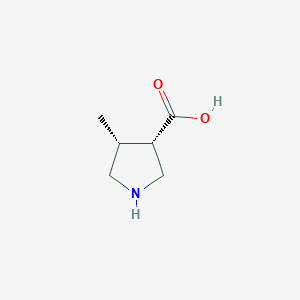
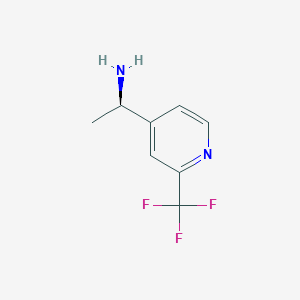
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
